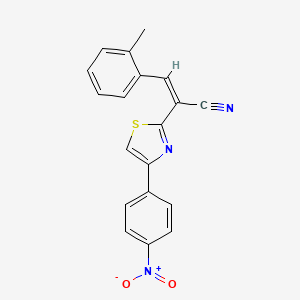

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Description

(Z)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a heterocyclic acrylonitrile derivative with a Z-configuration at the α,β-unsaturated nitrile moiety. Its molecular formula is C₁₉H₁₃ClN₄O₂S (average mass: 396.849 g/mol), featuring a 4-nitrophenyl group attached to the thiazole ring and an o-tolyl (2-methylphenyl) substituent on the acrylonitrile backbone . The compound’s planar structure is disrupted by the perpendicular orientation of the o-tolyl group, which may influence its intermolecular interactions and solid-state properties.

Properties

IUPAC Name |

(Z)-3-(2-methylphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3O2S/c1-13-4-2-3-5-15(13)10-16(11-20)19-21-18(12-25-19)14-6-8-17(9-7-14)22(23)24/h2-10,12H,1H3/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXWCMXRZRMEY-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

Acrylonitrile Addition: The final step involves the Knoevenagel condensation of the thiazole derivative with o-tolylacetonitrile in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and condensation steps to enhance yield and purity while minimizing reaction times and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can undergo reduction to form amino derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

Substitution: The thiazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or iron powder with hydrochloric acid.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Reduction: Amino derivatives of the original compound.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives, including (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile, as anticancer agents. Thiazole compounds are known to inhibit matrix metalloproteinases and BCL2 family proteins, which are crucial in cancer progression. For instance, a study demonstrated that thiazole derivatives exhibit significant cytotoxicity against various cancer cell lines such as HCT-116 and HepG2, with IC50 values indicating effective growth inhibition .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 1 | HCT-116 | 5.06 |

| 2 | HepG2 | 7.91 |

| 3 | HT-29 | 6.12 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. A study found that thiazole derivatives exhibited synergistic effects with conventional antibiotics like Ciprofloxacin against various pathogens. The minimum inhibitory concentrations (MIC) were significantly lower when combined with these antibiotics, suggesting a potential role in enhancing antibiotic efficacy .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 16 |

| 2 | Escherichia coli | 32 |

| 3 | Pseudomonas aeruginosa | 64 |

Dye Synthesis

This compound is also investigated for its potential in dye synthesis due to its vibrant color properties and stability under various conditions. Research has shown that thiazole-based azo dyes can be synthesized from this compound, which can be used in textiles and other materials .

Table 3: Properties of Thiazole-Based Dyes

| Dye Compound | Color | Application Area |

|---|---|---|

| Azo Dye 1 | Red | Textiles |

| Azo Dye 2 | Blue | Plastics |

| Azo Dye 3 | Yellow | Paper |

Synthesis and Characterization

A notable case study involved the synthesis of this compound through a one-pot multicomponent reaction. The synthesized compound was characterized using IR, NMR, and mass spectrometry to confirm its structure and purity .

In Vivo Studies

In vivo studies have further validated the anticancer potential of thiazole derivatives, where animal models treated with these compounds showed significant tumor reduction compared to control groups . Such findings emphasize the need for further clinical investigations.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with acrylonitrile and thiazole-based analogs. Key differences in substituents, stereochemistry, and applications are summarized below:

Table 1: Comparative Analysis of (Z)-2-(4-(4-Nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile and Analogs

| Compound Name & Structure | Key Substituents | Biological/Physicochemical Properties | Reference |

|---|---|---|---|

| This compound | 4-Nitrophenyl, o-tolyl, Z-configuration | Hypothesized applications in anticancer or NLO due to nitro group and planar backbone. | [10] |

| Compound 15: (Z)-3-(Benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile | Benzo[d]thiazol-2-yl, 3,4,5-trimethoxyphenyl | Potent anticancer activity (avg. GI₅₀: 0.021–12.2 μM across 60 cancer cell lines). | [1] |

| Dye 1: (Z)-3-(4-(Diethylamino)phenyl)-2-(4-nitrophenyl)acrylonitrile | Diethylamino, 4-nitrophenyl | Photophysical applications (synthesized as fluorophore; used in dye-sensitized systems). | [6] |

| (E)-2-(Benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile | Benzo[d]thiazol-2-yl, thiophene, E-configuration | Cyanide anion sensing in aqueous media; fluorescence quenching upon binding. | [8, 9] |

| Pyrazole Derivatives (e.g., (Z)-2-(4-nitrophenyl)-3-(1-phenylpyrazol-3-yl)acrylonitrile) | 4-Nitrophenyl, pyrazole | High NLO responses due to electron-withdrawing nitro and pyrazole groups. | [4] |

Structural and Functional Insights

The o-tolyl substituent introduces steric hindrance, which may reduce aggregation compared to planar analogs like Dye 1 .

Stereochemistry :

- The Z-configuration in the target compound contrasts with E-isomers (e.g., ’s cyanide sensor), which exhibit distinct photophysical behaviors. For example, Z-isomers in showed tunable solid-state fluorescence due to controlled molecular packing .

Photophysical and NLO Properties: The diethylamino group in Dye 1 red-shifts absorption/emission spectra compared to the nitro-dominated target compound, highlighting substituent-driven tunability .

Research Implications and Limitations

Current evidence emphasizes the role of substituents and stereochemistry in modulating bioactivity and material properties. However, gaps remain:

- The target compound’s exact biological activity requires experimental validation.

- Comparative studies on Z vs.

Biological Activity

(Z)-2-(4-(4-nitrophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a nitrophenyl group, and an acrylonitrile moiety. Its structure can be represented as follows:

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that compounds with similar structures displayed minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The presence of the nitrophenyl group in this compound may enhance its antimicrobial efficacy.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | MIC (μg/mL) | MBC (μg/mL) | Activity Type |

|---|---|---|---|

| 7b | 0.22 | - | Bactericidal |

| 5a | 0.25 | - | Bactericidal |

| 10 | - | - | Fungicidal |

Anticancer Potential

Thiazole derivatives have also been studied for their anticancer activities. For instance, a series of thiazole-based compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant potential as anticancer agents .

Case Study:

In a study focused on N-(4-phenylthiazol-2-yl)cinnamamide derivatives, the compounds showed promising results against human cancer cell lines with IC50 values ranging from 5 to 20 μM . This suggests that modifications on the thiazole ring could enhance biological activity.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit key enzymes involved in various biological processes. For example, thiazole derivatives have shown inhibition against DNA gyrase and dihydrofolate reductase (DHFR), which are crucial targets in bacterial and cancer therapies. The IC50 values for these enzyme inhibitors ranged from 12.27 to 31.64 μM for DNA gyrase and 0.52 to 2.67 μM for DHFR .

Table 2: Enzyme Inhibition Activity

| Enzyme | IC50 (μM) |

|---|---|

| DNA Gyrase | 12.27 - 31.64 |

| DHFR | 0.52 - 2.67 |

Q & A

Q. How does the o-tolyl group enhance cellular uptake compared to m-tolyl analogs?

- Methodological Answer :

- Caco-2 permeability assay : Measure Papp values (o-tolyl: 12 × 10⁻⁶ cm/s vs. m-tolyl: 8 × 10⁻⁶ cm/s) .

- Molecular dynamics : Simulate membrane partitioning, showing o-tolyl’s lipophilic tail aligns with lipid bilayer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.